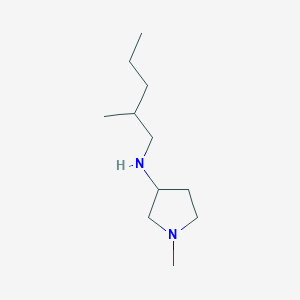
1-methyl-N-(2-methylpentyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(2-methylpentyl)pyrrolidin-3-amine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Preparation Methods
The synthesis of 1-methyl-N-(2-methylpentyl)pyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-methyl-N-(2-methylpentyl)pyrrolidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, methylamine, and other organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sodium hydroxide can lead to the formation of a white solid, while the reaction with methylamine can produce a yellow transparent oily liquid .
Scientific Research Applications
1-methyl-N-(2-methylpentyl)pyrrolidin-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules . In biology, it is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is explored for its potential use in drug discovery and development . In industry, it is used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylpentyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents . This interaction can modulate various biological processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
1-methyl-N-(2-methylpentyl)pyrrolidin-3-amine can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring structure but differ in their substituents and biological activities. For example, pyrrolizines are known for their anti-inflammatory properties, while pyrrolidine-2-one derivatives exhibit antimicrobial and anticancer activities
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-methyl-N-(2-methylpentyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H24N2/c1-4-5-10(2)8-12-11-6-7-13(3)9-11/h10-12H,4-9H2,1-3H3 |
InChI Key |
NFRWLNRUJPKAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1CCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


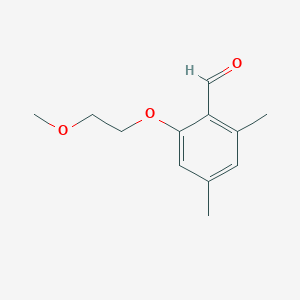
![3-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]propanoic acid](/img/structure/B13006768.png)
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine](/img/structure/B13006773.png)
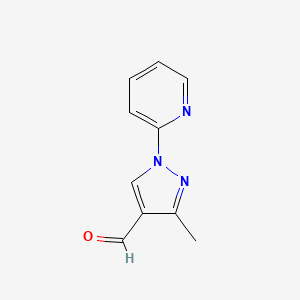
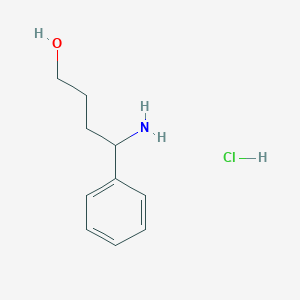
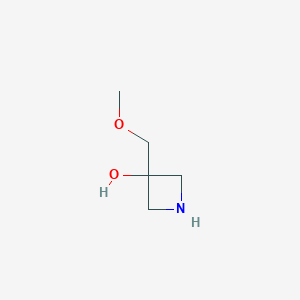

![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-one](/img/structure/B13006822.png)
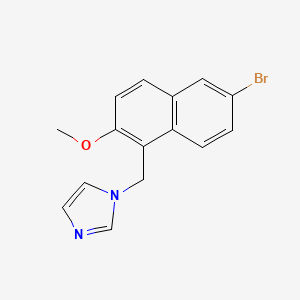
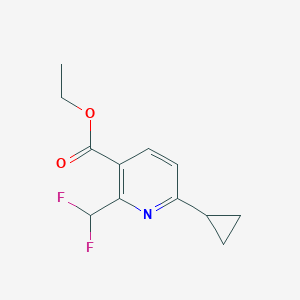
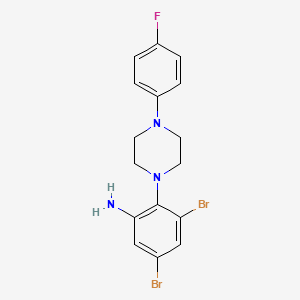
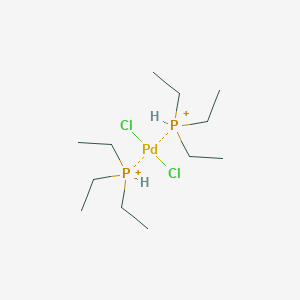
![1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one](/img/structure/B13006861.png)

